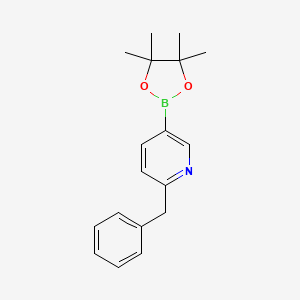
2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a benzyl group and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-benzylpyridine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 2-Benzyl-5-boronic acid pyridine.
Reduction: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a valuable building block for the construction of complex molecules .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows for the formation of boron-containing drugs, which have shown potential in cancer therapy .
Medicine: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors for glucose monitoring. Additionally, boronic esters have been explored for their antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .
作用機序
The mechanism of action of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.
Molecular Targets and Pathways:
Palladium Catalysts: The compound forms complexes with palladium catalysts, which are essential for the cross-coupling reactions.
Diol Binding: The boronic ester group can bind to diols, making it useful in sensor applications.
類似化合物との比較
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyridine ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the benzyl and pyridine groups.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine derivative with a methoxy group instead of a benzyl group.
Uniqueness: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a benzyl group, a pyridine ring, and a boronic ester group. This combination provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C18H22BNO2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-16(20-13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 |
InChIキー |
RGUQYAAWRLVFQC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


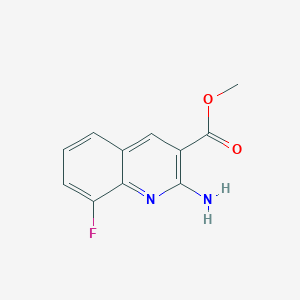
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
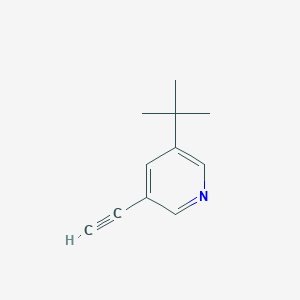
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)
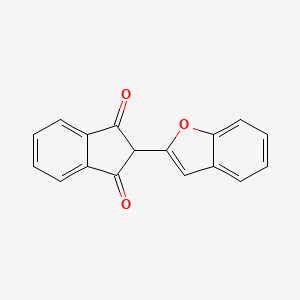
![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)



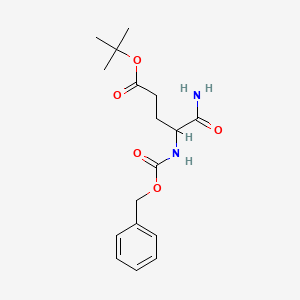
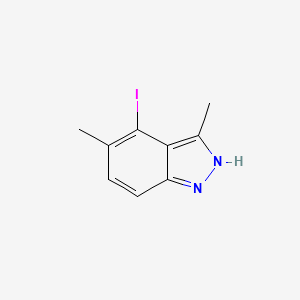
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
